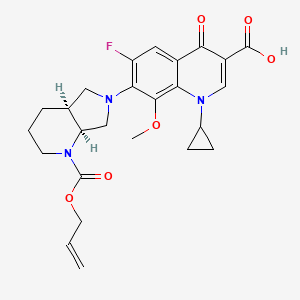
N-アリルオキシカルボニル モキシフロキサシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
バイオフィルムに対する複合戦略
N-アリルオキシカルボニル モキシフロキサシンは、モキシフロキサシンを負荷したナノシステムの開発に使用され、成熟したS. aureus バイオフィルム を標的にし、根絶することを目的としています。 このナノシステムは、ポリ(エチレングリコール)(PEG)に共有結合したd-アミノ酸(d-フェニルアラニン、d-プロリン、およびd-チロシン)で機能化されました 。この戦略は、S. aureus バイオフィルムの生存率とバイオマスの両方 を大幅に減少させました。
抗菌活性
N-アリルオキシカルボニル モキシフロキサシンは、ナノキャリアに負荷され、その抗菌活性を強化しています 。 薬物負荷ナノキャリアは、グラム陰性菌(セラチア マルセセンス、シュードモナス アエルギノーサ、クレブシエラ ニューモニエ、およびサルモネラ エンテリカ)およびグラム陽性菌(メチシリン耐性黄色ブドウ球菌、肺炎球菌、および枯草菌)に対して強力な抗菌活性を示しました 。
既存の抗菌剤の開発強化
N-アリルオキシカルボニル モキシフロキサシンは、ナノメディシンで既存の抗菌剤の開発強化に使用されてきました 。 薬物負荷ナノキャリアは、薬剤単独と比較して、多剤耐性菌に対して殺菌効果を高めましたが、ヒト細胞には影響を与えませんでした 。
農業および媒介蚊の管理
N-アリルオキシカルボニル モキシフロキサシンは、A. fastidiosa から単離され、商業用農薬や殺虫剤の有害な影響を軽減するための農業および媒介蚊の管理の実践のための代替手段として使用されています 。
作用機序
Target of Action
N-Allyloxycarbonyl Moxifloxacin, a derivative of Moxifloxacin, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair . Moxifloxacin has been found to have a higher affinity for bacterial DNA gyrase than for mammalian .
Mode of Action
The mode of action of N-Allyloxycarbonyl Moxifloxacin involves the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This action blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
The biochemical pathways affected by N-Allyloxycarbonyl Moxifloxacin are those involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, transcription, and repair . This disruption leads to the destabilization of the bacterial cell and ultimately results in cell death .
Pharmacokinetics
The pharmacokinetics of Moxifloxacin involve absorption, distribution, metabolism, and excretion (ADME). Moxifloxacin is metabolized in the liver, with about 52% of the dose undergoing hepatic metabolism . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolized Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively . The elimination half-life of Moxifloxacin is approximately 12-16 hours .
Result of Action
The result of N-Allyloxycarbonyl Moxifloxacin’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes involved in bacterial DNA synthesis, the compound disrupts critical cellular processes, leading to bacterial cell death . This makes it effective in treating various bacterial infections .
Action Environment
The efficacy of N-Allyloxycarbonyl Moxifloxacin can be influenced by various environmental factors. For instance, the presence of biofilms can reduce the efficacy of Moxifloxacin . When combined with other agents such as n-acetyl-l-cysteine (nac), the antibiofilm efficacy of moxifloxacin can be significantly enhanced . This suggests that the action, efficacy, and stability of N-Allyloxycarbonyl Moxifloxacin can be influenced by the specific environmental context in which it is used .
Safety and Hazards
将来の方向性
While specific future directions for N-Allyloxycarbonyl Moxifloxacin are not detailed in the search results, there are studies on the development of moxifloxacin-loaded nanosystems for improved antibacterial activity . This suggests that the development of novel delivery systems could be a potential future direction for N-Allyloxycarbonyl Moxifloxacin.
特性
IUPAC Name |
7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32)/t14-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKXWGXSJEFGB-IFXJQAMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

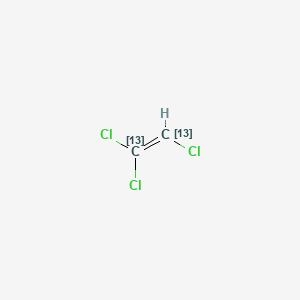
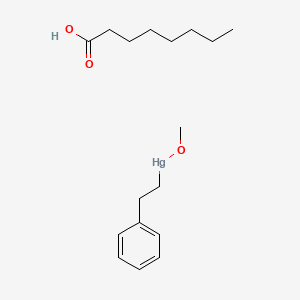





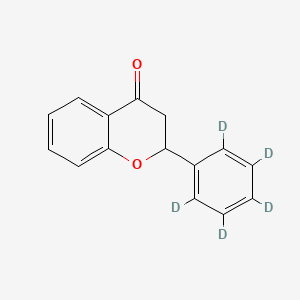
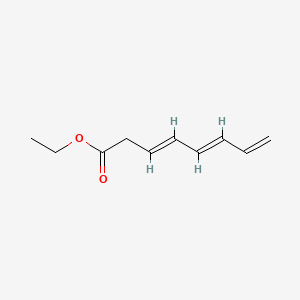

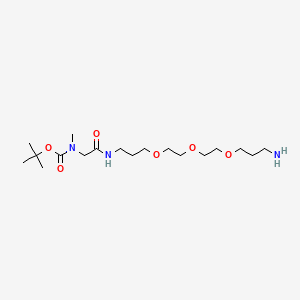

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)